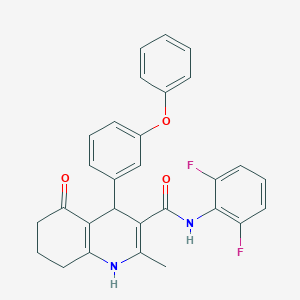
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' for the purpose of
作用機序
The mechanism of action of Compound X involves the inhibition of various enzymes and receptors involved in the regulation of inflammation, pain, and tumor growth. Compound X has been found to inhibit the activity of cyclooxygenase (COX), lipoxygenase (LOX), and prostaglandin E2 (PGE2), which are key enzymes involved in the regulation of inflammation and pain. Furthermore, Compound X has been found to inhibit the activity of various kinases and transcription factors involved in the regulation of tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X have been extensively studied. It has been found to exhibit potent anti-inflammatory and analgesic effects by inhibiting the activity of COX, LOX, and PGE2. Furthermore, Compound X has been found to exhibit potent antitumor effects by inhibiting the activity of various kinases and transcription factors involved in the regulation of tumor growth and metastasis. Additionally, Compound X has been found to exhibit significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
The advantages of using Compound X in lab experiments include its potent anti-inflammatory, analgesic, and antitumor properties, as well as its significant antibacterial and antifungal properties. Additionally, the synthesis method for Compound X is well-established, and the compound is readily available for use in lab experiments. However, the limitations of using Compound X in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of Compound X. One potential direction is the development of new therapeutic agents based on the structure of Compound X. Additionally, further studies are needed to determine the safety and efficacy of Compound X in humans. Furthermore, the potential use of Compound X as a new antimicrobial agent should be explored. Finally, the development of new synthesis methods for Compound X to improve the yield and purity of the final product should be investigated.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method for Compound X is well-established, and the compound has been extensively studied for its potential anti-inflammatory, analgesic, antitumor, antibacterial, and antifungal properties. Further studies are needed to determine the safety and efficacy of Compound X in humans, and the potential use of Compound X as a new therapeutic agent and antimicrobial agent should be explored.
合成法
The synthesis method for Compound X involves a series of chemical reactions that lead to the formation of the final compound. The process involves the condensation of 2-chlorobenzaldehyde and 2,6-difluoroaniline followed by the addition of cyclohexanone and phenylhydrazine. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis method for Compound X has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-inflammatory, analgesic, and antitumor properties. Compound X has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. Furthermore, Compound X has been found to exhibit significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
特性
製品名 |
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C29H23ClF2N2O2 |
分子量 |
505 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H23ClF2N2O2/c1-16-25(29(36)34-28-21(31)12-7-13-22(28)32)26(19-10-5-6-11-20(19)30)27-23(33-16)14-18(15-24(27)35)17-8-3-2-4-9-17/h2-13,18,26,33H,14-15H2,1H3,(H,34,36) |
InChIキー |
PLERRJULEKSMMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=C(C=CC=C5F)F |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=C(C=CC=C5F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303806.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303808.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303811.png)
![4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303812.png)

![N-(3-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303819.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303820.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303821.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303823.png)
![4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303824.png)
